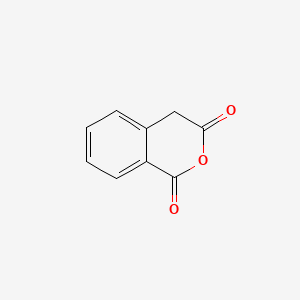

Homophthalic anhydride

Numéro de catalogue B1208506

:

703-59-3

Poids moléculaire: 162.14 g/mol

Clé InChI: AKHSBAVQPIRVAG-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05874443

Procedure details

Placed in a 20 ml bottle were one of the small (0.241 g of mixed amino acid resin) tea-bags and one of the control (18 micromoles of glycine) tea-bags. The two tea-bags were treated with a solution of benzaldehyde (0.508 ml, 5 mmoles) and anhydrous trimethylorthoformate (1.094 ml, 10 mmoles) in anhydrous DMF (9 ml). After shaking for 3 hrs the packet was washed with anhydrous DMF (3×8 ml). A solution of homophthalic anhydride (801 mg, 5 mmoles) and triethylamine (0.044 ml, 0.3 mmoles) was prepared in chloroform (10 ml) and added to the tea-bag. After shaking at room temperature for 15.5 hrs the packet was washed with DMF (6×30 ml) and DCM (4×30 ml) and dried at room temperature. The remaining 37 tea-bags of mixed resin were each paired with one glycine control tea-bag and reacted as above in 37 separate reactions with the following aldehydes: 1, 4-benzodioxan-6-carboxaldehyde, 1-methylindole-3-carboxaldehyde, 2,3-difluorobenzaldehyde, 2-bromobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, 2-furaldehyde, 2-imidazolecarboxaldehyde, 2-naphthaldehyde, 2-pyridinecarboxaldehyde, 2-thiophenecarboxaldehyde, 3,4-dichlorobenzaldehyde, 3,5-bis(trifluoromethyl)benzaldehyde, 3,5-dihydroxybenzaldehyde, 3,5-dimethoxybenzaldehyde, 3,5-dimethyl-4-hydroxybenzaldehyde, 3-(4-methoxyphenoxy)benzaldehyde, 3-furaldehyde, 3-hydroxybenzaldehyde, 3-methyl-4-methoxybenzaldehyde, 3-methylbenzaldehyde, 3-nitrobenzaldehyde, 3-pyridinecarboxaldehyde, 3-thiophenecarboxaldehyde, 4-(3-dimethylaminopropoxy)benzaldehyde, 4-(dimethylamino)benzaldehyde, 4-(methylthio)benzaldehyde, 4-(trifluoromethyl)benzaldehyde, 4-biphenylcarboxaldehyde, 4-bromo-2-thiophenecarboxaldehyde, 4-cyanobenzaldehyde, 4-methoxy-1-naphthaldehyde, 4-nitrobenzaldehyde, 4-pyridinecarboxaldehyde,5-(hydroxymethyl)-2-furaldehyde, 5-bromo-4-hydroxy-3-methoxybenzaldehyde, 5-nitro-2-furaldehyde and 6-methyl-2-pyridine-carboxaldehyde. The large tea-bag containing 1.204 g (900 micromoles total of mixed amino acids) of resin was reacted with 3,5-dimethoxybenzaldehyde in the same manner, but on a five times larger scale of all reagents and solvents and with no control tea-bag.

[Compound]

Name

amino acid

Quantity

0.241 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O:10][CH:11]([O:14]C)OC.[CH3:16]N(C=O)C>C(Cl)(Cl)Cl.NCC(O)=O.C(N(CC)CC)C>[C:11]1(=[O:14])[O:10][C:1](=[O:8])[C:2]2=[CH:7][CH:6]=[CH:5][CH:4]=[C:3]2[CH2:16]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0.044 mL

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

[Compound]

|

Name

|

amino acid

|

|

Quantity

|

0.241 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.508 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

1.094 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(OC)OC

|

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

18 μmol

|

|

Type

|

catalyst

|

|

Smiles

|

NCC(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After shaking for 3 hrs the packet

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

was washed with anhydrous DMF (3×8 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the tea-bag

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After shaking at room temperature for 15.5 hrs the packet

|

|

Duration

|

15.5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with DMF (6×30 ml) and DCM (4×30 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

each paired with one glycine control tea-bag and reacted as above in 37

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate reactions with the following aldehydes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The large tea-bag containing 1.204 g (900 micromoles total of mixed amino acids) of resin

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reacted with 3,5-dimethoxybenzaldehyde in the same manner

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC=2C(C(=O)O1)=CC=CC2)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 5 mmol | |

| AMOUNT: MASS | 801 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |